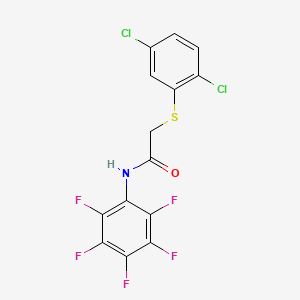![molecular formula C21H19FN4 B7680919 5-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-phenylpyrazol-3-amine](/img/structure/B7680919.png)
5-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-phenylpyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-phenylpyrazol-3-amine, also known as "Compound X," is a novel chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has shown promising results in various studies.
作用機序
Compound X exerts its effects by inhibiting the activity of specific enzymes and proteins in the body. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, Compound X prevents the growth and proliferation of cancer cells. Moreover, Compound X inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. By inhibiting COX-2, Compound X reduces inflammation in the body.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer research, Compound X inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, Compound X has been shown to have anti-angiogenic effects, which prevent the formation of new blood vessels that are necessary for tumor growth. In inflammation research, Compound X reduces the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. Furthermore, Compound X has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Compound X has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Moreover, it has shown promising results in various studies, making it a potential candidate for further research. However, there are also limitations to working with Compound X. It is a potent inhibitor that can have off-target effects, which can complicate the interpretation of results. Moreover, the synthesis and purification of Compound X require expertise in organic chemistry, which can be a barrier for some researchers.
将来の方向性
There are several future directions for research on Compound X. In cancer research, further studies are needed to determine the efficacy of Compound X in different types of cancer and to optimize the dosage and administration of the compound. Moreover, studies are needed to determine the safety and toxicity of Compound X in animal models and humans. In inflammation research, further studies are needed to determine the efficacy of Compound X in different inflammatory conditions and to identify the molecular mechanisms underlying its anti-inflammatory effects. Furthermore, studies are needed to determine the potential of Compound X in the treatment of neurodegenerative diseases.
合成法
The synthesis of Compound X involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 2,5-dimethylpyrrole with 2-fluoroaniline to form the intermediate product. This is followed by the reaction of the intermediate product with phenylhydrazine to form the final product, Compound X. The purity and yield of the compound can be improved by various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in cancer research, as it inhibits the growth and proliferation of cancer cells. It has also been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Moreover, Compound X has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4/c1-14-12-17(15(2)25(14)20-11-7-6-10-18(20)22)19-13-21(23)26(24-19)16-8-4-3-5-9-16/h3-13H,23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGKDQLZJKHZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C3=NN(C(=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7680839.png)


![2-chloro-N-[3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propyl]benzamide](/img/structure/B7680872.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]acetamide](/img/structure/B7680875.png)
![Benzyl 2-[[2-(carbamoylamino)-3-phenylpropanoyl]amino]acetate](/img/structure/B7680879.png)
![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl] 2-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B7680884.png)
![2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride](/img/structure/B7680890.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate](/img/structure/B7680896.png)



![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-naphthalen-2-ylsulfanylacetate](/img/structure/B7680925.png)
![N-(3,5-dichloropyridin-2-yl)-2-[[5-(2-methoxy-5-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7680931.png)